3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
Description
3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide (molecular formula: C₉H₁₇N₄O, molar mass: 197.26 g/mol) is an imidazole-derived compound featuring a branched propanamide backbone substituted with an isopropylamino group. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F705820), possibly due to challenges in synthesis, stability, or efficacy during preclinical studies .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-10(3,9(11)15)6-14-5-4-12-7-14/h4-5,7-8,13H,6H2,1-3H3,(H2,11,15) |
InChI Key |
DTALEEUMXJIWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the reaction of imidazole with appropriate amines and other reagents under controlled conditions. One common method involves the use of propargyl alcohols as a C1 synthon in a sequential C–H allenylation/annulation reaction . This method is highly efficient and regioselective, displaying excellent atom economy and tolerating a broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as pH-sensitive polymers.
Mechanism of Action
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
3-(1H-Imidazol-2-yl)propan-1-amine
- Molecular Formula : C₆H₁₁N₃
- Molar Mass : 125.17 g/mol
- Key Features :
- Imidazole substituent at the 2-position (vs. 1-position in the target compound).
- Contains a primary amine instead of an amide group.
- Lower molar mass may enhance bioavailability but reduce binding affinity compared to bulkier derivatives.
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide
- Molecular Formula : C₇H₁₂N₄O
- Molar Mass : 168.2 g/mol
- Key Features: Structural isomer of the target compound, with an amino group replacing the isopropylamino moiety.
- Implications :
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- Molecular Formula : C₉H₁₆N₄O₂
- Molar Mass : 212.25 g/mol
- Key Features :
- Replaces imidazole with a 1,2,4-triazole ring.
- Contains a carboxylic acid group instead of an amide.
- Implications :
Patent Compounds (e.g., H-{3-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-oxopropyl}-2-(1H-imidazol-1-yl)acetamide)
- Key Features :
- Complex scaffolds combining imidazole with dihydropyridopyrimidine and indenyl groups.
Comparative Analysis Table
Key Research Findings
- Role of Substituents: The isopropylamino group in the target compound increases steric bulk, which may improve receptor binding but hinder solubility compared to simpler amines .
- Heterocycle Impact : Triazole analogues (e.g., ) show superior metabolic stability over imidazoles due to reduced susceptibility to oxidative degradation .
Biological Activity
3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent studies, including structure-activity relationships (SAR), antimicrobial efficacy, and cytotoxicity profiles.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₉H₁₄N₄O
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Notably, a study reported the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | ≤0.25 | MRSA |
| Phenethyl-indole-imidazole | ≤0.25 | MRSA |
| 5-Phenyl-1H-imidazole | ≤0.25 | Cryptococcus neoformans |
| Other derivatives | >200 | Gram-negative bacteria |
The Minimum Inhibitory Concentration (MIC) values indicate strong activity against MRSA, with values as low as ≤0.25 µg/mL, while showing limited effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity and Selectivity
In evaluating cytotoxic effects, compounds were tested against human embryonic kidney cells (HEK293). The results indicated that while some analogs exhibited cytotoxicity, this compound demonstrated a favorable profile with low cytotoxicity, making it a promising candidate for further development.
Table 2: Cytotoxicity Profile
| Compound | Cytotoxicity (µg/mL) | Hemolytic Activity |
|---|---|---|
| This compound | >32 | None |
| Active anti-MRSA compounds | Variable | None |
The absence of hemolytic activity at concentrations up to 32 µg/mL further supports the compound's potential safety for therapeutic use .
Case Studies and Research Findings
A series of investigations into imidazole derivatives have revealed critical insights into their mechanisms of action. For instance, a study focusing on the SAR of imidazole-based compounds indicated that specific substitutions on the imidazole ring significantly impact biological activity. The presence of an isopropylamino group was found to enhance antimicrobial efficacy while maintaining low toxicity .
Example Study
In a recent study published in Antibiotics, researchers synthesized and evaluated various imidazole derivatives against a panel of bacterial strains. The findings underscored the importance of structural modifications in optimizing antimicrobial properties. Notably, compounds with certain halogen substitutions on the indole moiety exhibited enhanced activity against MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
